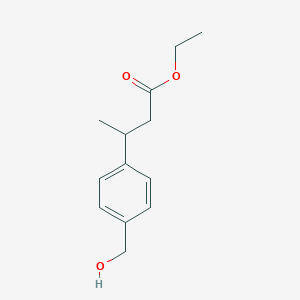
3-(3-Carboxyphenyl)-2-fluorobenzoic acid
説明
“3-Carboxyphenylboronic acid” is a chemical compound with the molecular formula C7H7BO4 . It’s used in Suzuki coupling chemistry .
Synthesis Analysis
In one study, “4-(3-Carboxyphenyl)picolinic acid” was used as a ligand to react with metal salts in the presence of a second N-donor chelating ligand 2,2’-bipyridine (2,2’-bipy) under different reaction conditions, producing two new coordination polymers .Chemical Reactions Analysis
In the synthesis of functionalized Poly(N-(3-carboxyphenyl)maleimide-alt), the conversion of 3-(3-carboxyacrylamido)benzoic acid to N-(3-carboxyphenyl)maleimide was achieved using the modified acetic anhydride method .Physical And Chemical Properties Analysis
“3-Carboxyphenylboronic acid” has a molecular weight of 165.94 g/mol and is an off-white crystalline powder . It has a melting point of 243-247 °C .科学的研究の応用
-
Scientific Field: Sensing Applications
- Boronic acids, including 3-(3-Carboxyphenyl)-2-fluorobenzoic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Scientific Field: Biomedical Applications
- Phenylboronic acid, which is structurally similar to 3-(3-Carboxyphenyl)-2-fluorobenzoic acid, has been conjugated to chitosan to create a material with a variety of potential biomedical applications .
- These conjugates can function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes . They can also function as diagnostic agents .
- For the treatment of tumors, 3-carboxyphenyl boronic acid (3-CPBA) conjugated carboxymethyl nanoparticles were prepared . The desolvation method was used for the preparation of these nanoparticles . 3-CPBA, which functioned as a tumor-homing ligand, was covered on the outside of the nanoparticles to facilitate tumor-targeting .
-
Scientific Field: Coordination Polymers
- A pyridine-carboxylate ligand, 4-(3-Carboxyphenyl)picolinic acid (H2cppa), which is structurally similar to 3-(3-Carboxyphenyl)-2-fluorobenzoic acid, has been used to react with relevant metal salts in the presence of a second N-donor chelating ligand 2,2’-bipyridine (2,2’-bipy) under different reaction conditions . This has led to the production of new coordination polymers .
-
Scientific Field: Chemical Synthesis
-
Scientific Field: Cell Analysis Methods
- Chitosan (CS), a cationic polysaccharide, has received increasing attention ever since it entered into the pharmaceutical domain due to excellent biocompatibility, biodegradability, and high chemical reactivity . Phenylboronic acid (PBA) and its moieties are known to form covalent bonds with polyol compounds .
- The conjugation of these two moieties has shown to exhibit a plethora of properties that can be exploited for a variety of applications . An important application of these conjugates is their ability to function as glucose-sensitive polymers which enables self-regulated insulin release in the treatment of diabetes besides functioning as a diagnostic agent .
- Also, the noteworthy use of these conjugates has been in wound healing and tumor targeting .
-
Scientific Field: Chemical Industry
Safety And Hazards
特性
IUPAC Name |
3-(3-carboxyphenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-10(5-2-6-11(12)14(18)19)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXZMPITUOCWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743048 | |
| Record name | 2-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carboxyphenyl)-2-fluorobenzoic acid | |
CAS RN |
1381944-58-6 | |
| Record name | 2-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine](/img/structure/B1473651.png)

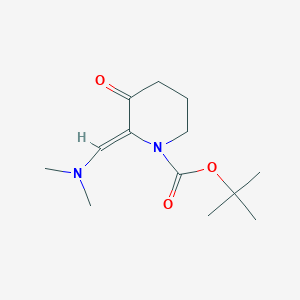


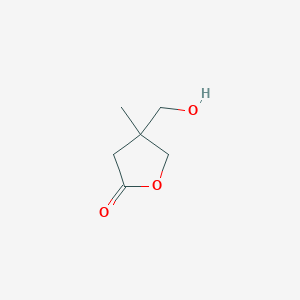
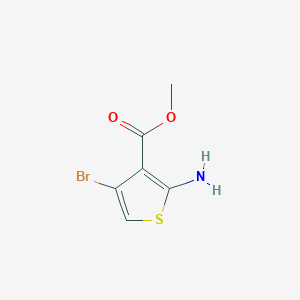
![2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile](/img/structure/B1473660.png)
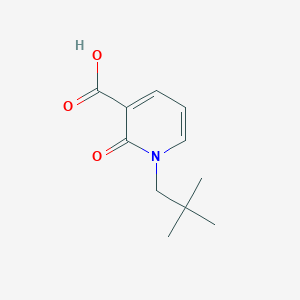


![4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid](/img/structure/B1473670.png)
